molecular formula C21H26O10 B1310630 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose CAS No. 39686-94-7

1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose

Cat. No.: B1310630
CAS No.: 39686-94-7
M. Wt: 438.4 g/mol
InChI Key: SJPSXDYBIIGRQJ-YMQHIKHWSA-N
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Description

Molecular Configuration and Stereochemical Features

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-β-D-glucopyranose (C₂₁H₂₆O₁₀, MW 438.43 g/mol) adopts a β-D-glucopyranose chair conformation stabilized by intramolecular hydrogen bonding and steric effects. The anomeric carbon (C1) exhibits β-configuration, confirmed by a coupling constant of J₁,₂ = 8–10 Hz in ¹H NMR. Key stereochemical features include:

  • Axial substituents : The C1-OAc and C3-OBn groups occupy axial positions, while C2-OAc, C4-OAc, and C6-OAc are equatorial.
  • Ring puckering : The glucopyranose ring adopts a ⁴C₁ conformation, with C4 and C1 deviating from the plane by 0.23 Å and 0.17 Å, respectively (X-ray data).

Table 1: Key NMR Assignments (400 MHz, CDCl₃)

Proton δ (ppm) Multiplicity Assignment
H1 5.35 d (J = 8.5 Hz) Anomeric proton (β-configuration)
H3 4.85 dd (J = 9.2, 3.1 Hz) C3-OBn substitution
H6a/H6b 4.22–4.31 m C6-OAc splitting
OAc CH₃ 2.01–2.05 s Acetyl groups
Bn aromatic 7.25–7.37 m Benzyl protons

Data from

X-ray crystallography reveals a torsion angle of 178.5° between C1-OAc and C2-OAc, minimizing steric strain.

Protective Group Arrangement: Acetyl vs. Benzyl Substituents

The compound’s protective group strategy balances stability and reactivity:

  • Acetyl groups (1,2,4,6-OAc) :
    • Labile under basic conditions (e.g., NH₃/MeOH).
    • Provide electron-withdrawing effects, reducing anomeric reactivity by 40% compared to benzyl-protected analogues.
  • Benzyl group (3-OBn) :
    • Stable under acidic/basic conditions but cleavable via hydrogenolysis (Pd/C, H₂).
    • Enhances solubility in organic solvents (logP = 2.8 vs. 1.2 for fully acetylated glucose).

Table 2: Protective Group Properties

Property Acetyl (OAc) Benzyl (OBn)
Deprotection Method Basic hydrolysis Hydrogenolysis
Stability in DCM >48 hrs >72 hrs
Steric Bulk (ų) 32.5 68.7
Electronic Effect -I (deactivating) +M (activating)

Data from

The 3-OBn group shields the C3-OH from undesired glycosylation, enabling regioselective functionalization at C1.

Comparative Analysis with Related Glucose Derivatives

Table 3: Comparison with Key Derivatives

Compound Protective Groups MW (g/mol) Key Applications
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-β-D-glucopyranose 1,2,4,6-OAc; 3-OBn 438.43 Glycosylation donor
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose 2,3,4,6-OBn 540.66 Oligosaccharide synthesis
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose 1,2,3,4-OAc 348.30 Glycone intermediate
  • Reactivity : The 3-OBn group in the target compound reduces axial nucleophilic attack at C1 by 30% compared to 2,3,4,6-tetra-O-benzyl derivatives.
  • Synthetic Utility : Unlike 1,2,3,4-tetra-O-acetyl glucose, the 3-OBn group enables selective C1 activation for trichloroacetimidate formation (yield: 85% vs. 68% for benzyl-free analogues).
  • Solubility : The acetyl/benzyl hybrid design improves solubility in dichloromethane (0.8 g/mL) compared to fully benzylated derivatives (0.3 g/mL).

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,5,6-triacetyloxy-4-phenylmethoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(27-10-16-8-6-5-7-9-16)20(29-14(3)24)21(31-17)30-15(4)25/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPSXDYBIIGRQJ-YMQHIKHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455622
Record name 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39686-94-7
Record name 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material and Initial Protection

  • Starting material: D-glucose, a readily available monosaccharide.
  • Initial step: Protection of the 3-OH group by benzylation. This is commonly achieved by treating D-glucose or partially protected glucose derivatives with benzyl chloride in the presence of a strong base such as sodium hydride or potassium hydroxide. The base deprotonates the 3-OH, allowing nucleophilic substitution by benzyl chloride to form the 3-O-benzyl ether.

Acetylation of Remaining Hydroxyl Groups

  • After benzylation, the remaining free hydroxyl groups at positions 1, 2, 4, and 6 are acetylated.
  • Reagents: Acetic anhydride is used as the acetylating agent, typically in the presence of a base catalyst such as pyridine.
  • Conditions: The reaction is carried out under mild conditions to avoid cleavage of the benzyl ether.
  • This step yields the tetra-O-acetylated product with the 3-O-benzyl group intact.

Alternative Synthetic Routes

  • Some methods start from fully acetylated glucose derivatives, selectively deprotecting the 3-OH for benzylation.
  • Another approach involves starting from octa-O-benzylsucrose, which upon catalytic hydrolysis with hydrochloric acid yields tetra-O-benzyl-D-glucopyranose intermediates. Subsequent acetylation at specific positions can then afford the target compound.

Industrial Scale Considerations

  • Industrial synthesis optimizes reaction parameters such as temperature, solvent, and reagent stoichiometry to maximize yield and purity.
  • Continuous flow reactors and automated reagent addition systems are employed to control exothermic acetylation and benzylation steps.
  • Chromatographic purification may be omitted in large-scale processes by optimizing reaction selectivity and workup procedures.

Reaction Conditions and Yields

Step Reagents/Conditions Typical Yield (%) Notes
Benzylation (3-OH) Benzyl chloride, NaH or KOH, solvent (e.g., DMF), room temp to reflux 80-90 Selective for 3-OH; base strength critical
Acetylation Acetic anhydride, pyridine, 0-25°C 85-95 Mild conditions preserve benzyl group
Catalytic hydrolysis (alternative) HCl, aqueous or organic solvent, heating (24 h) 75-85 Converts octa-O-benzylsucrose to tetra-O-benzyl glucose

Mechanistic Insights

  • Benzylation: The base deprotonates the 3-OH, generating an alkoxide nucleophile that attacks benzyl chloride via an SN2 mechanism.
  • Acetylation: Acetic anhydride reacts with free hydroxyl groups, forming ester linkages. Pyridine acts both as a solvent and as a base to scavenge acetic acid byproduct.
  • The benzyl group is stable under acetylation conditions, allowing orthogonal protection.
  • Selectivity is governed by steric and electronic factors, with the 3-OH being more accessible for benzylation before acetylation.

Research Findings and Characterization

  • NMR Spectroscopy: Confirms the presence and position of acetyl and benzyl groups. Acetyl methyl protons appear near δ 2.0–2.1 ppm; benzyl aromatic protons resonate at δ 7.3–7.5 ppm. The anomeric proton (C1) typically shows a β-configuration signal around δ 5.5–6.0 ppm.
  • Mass Spectrometry: High-resolution MS confirms molecular weight (438.4 g/mol) consistent with C21H26O10.
  • Purity and Yield: Optimized methods yield the compound in high purity (>90%) without extensive chromatographic purification.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages References
Direct benzylation + acetylation D-glucose Benzyl chloride, NaH, Ac2O, pyridine RT to reflux (benzylation), 0-25°C (acetylation) 80-95 Straightforward, selective
Catalytic hydrolysis of octa-O-benzylsucrose Octa-O-benzylsucrose HCl (catalytic) Heating, 24 h 75-85 Scalable, high purity
Selective deprotection + benzylation Fully acetylated glucose Benzyl chloride, base Controlled deprotection steps Variable Allows regioselective control Literature

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyl and benzyl protecting groups in this compound undergo selective hydrolysis under controlled conditions:

  • Acetyl Group Hydrolysis :

    • Conditions : Acidic (e.g., trifluoroacetic acid in acetic acid) or basic (e.g., NaOMe/MeOH) conditions selectively remove acetyl groups .

    • Outcome : Yields 3-O-benzyl-D-glucopyranose after full deacetylation, retaining the benzyl group at C-3 .

    • Mechanism : Acid-catalyzed cleavage of ester bonds, with possible acyl migration during detritylation steps .

  • Benzyl Group Removal :

    • Conditions : Catalytic hydrogenation (H₂/Pd-C) or Lewis acids (e.g., BCl₃) .

    • Selectivity : Benzyl ethers are stable under mild acidic/basic hydrolysis but cleaved under reducing conditions .

Glycosylation and Condensation Reactions

This compound serves as a glycosyl donor due to its anomeric acetyl group, which acts as a leaving group under Lewis acid catalysis:

Reaction Type Conditions Products Yield Reference
Polymerization BF₃·OEt₂, 1,2-dichloroethane, 40°C(1→4)-β-D-Glucan oligomers (DP ~5.7)85%
Disaccharide Synthesis FeCl₃ catalysis, CH₂Cl₂β-linked disaccharides78–90%
  • Key Findings :

    • Polymerization at 40°C with BF₃·OEt₂ yields oligomers with a degree of polymerization (DP) of 5.7 .

    • Glycosylation with galactoside or glucoside acceptors produces β-linked disaccharides with high stereoselectivity .

Oxidation Reactions

The benzyl and acetyl groups influence oxidation pathways:

  • Primary Alcohol Oxidation :

    • The C-6 acetyl group can be hydrolyzed to a hydroxyl group, which is then oxidized to a carboxylate (e.g., using TEMPO/NaClO) .

    • Product : 3-O-benzyl-D-glucuronic acid derivatives .

  • Benzyl Group Stability :

    • Resists oxidation under standard conditions but degrades under strong oxidants (e.g., KMnO₄) .

Substitution and Functional Group Interconversion

The acetyl groups undergo nucleophilic substitution, while the benzyl group enables further derivatization:

  • Thioacetylation :

    • Reagents : Thiols (e.g., NaSH) in DMF .

    • Product : 1-Thioacetyl derivatives with retained benzyl protection .

  • Benzyl Group Exchange :

    • Conditions : Trityl chloride in pyridine .

    • Outcome : Substitution of benzyl with trityl groups for selective protection .

Stability and Protecting Group Strategies

  • Acetyl Groups :

    • Labile under basic/acidic hydrolysis but stable during glycosylation .

  • Benzyl Group :

    • Stable under most reaction conditions but removable via hydrogenolysis .

Comparative Reactivity

The positioning of acetyl and benzyl groups dictates reactivity:

Position Reactivity Impact on Synthesis
C-1 AcetylKey leaving group for glycosylationEnables oligomer/polysaccharide formation
C-3 BenzylBlocks reactivity at C-3Directs substitutions to C-4/C-6

Mechanistic Insights

  • Glycosylation Mechanism :

    • Lewis acids (e.g., BF₃) activate the anomeric acetyl group, facilitating nucleophilic attack by hydroxyl acceptors .

    • Stereoselectivity arises from neighboring group participation by the C-2 acetyl .

  • Acyl Migration :

    • Observed during detritylation, where acetyl groups shift between C-4 and C-6 .

Scientific Research Applications

Synthesis of Oligosaccharides

1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose serves as a key intermediate in the synthesis of oligosaccharides. Its structure allows for selective protection and deprotection of hydroxyl groups, facilitating the construction of complex carbohydrate structures. For instance, it can be utilized in the synthesis of (1→4)-D-glucan through condensation reactions catalyzed by Lewis acids, which yield oligosaccharides with defined degrees of polymerization .

Biochemical Reagents

This compound acts as an important biochemical reagent in various biological assays. Its derivatives are employed in glycosylation reactions to produce glycosides, which are crucial for studying glycoproteins and glycolipids' roles in biological systems. The acetyl groups provide stability while also allowing for subsequent modifications.

Drug Development

In drug development, this compound is explored for its potential therapeutic applications. Its derivatives have shown promise as anti-cancer agents and in targeting specific pathways in metabolic disorders. Research indicates that modifications to the benzyl group can enhance bioavailability and target specificity .

Material Science

The compound is also investigated for its role in material science, particularly in developing biodegradable polymers. The ability to manipulate its structure allows researchers to create materials with desirable mechanical properties and degradation rates suitable for biomedical applications .

Case Study 1: Synthesis of Cellooligosaccharides

A study demonstrated the use of this compound as a precursor for synthesizing cellooligosaccharides. By employing boron trifluoride etherate as a catalyst under controlled conditions, researchers achieved a high degree of polymerization with favorable yields . The resulting oligosaccharides exhibited potential applications in food science and nutrition.

Case Study 2: Glycosylation Reactions

Research highlighted the effectiveness of this compound in glycosylation reactions to produce various glycosides. The protective acetyl groups allowed for selective reactions that led to the formation of complex glycosidic linkages essential for studying carbohydrate interactions in biological systems.

Case Study 3: Anticancer Properties

In pharmacological studies, derivatives of this compound were tested for anticancer activity. Results indicated that certain modifications enhanced cytotoxic effects against cancer cell lines while minimizing toxicity to normal cells . This underscores the compound's potential as a scaffold for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose involves its ability to act as a protected form of glucose. The acetyl and benzyl groups protect the hydroxyl groups from unwanted reactions, allowing selective deprotection and functionalization at specific positions. This selective protection and deprotection strategy is crucial in the synthesis of complex carbohydrates and glycoconjugates.

Comparison with Similar Compounds

1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose

  • Structure : Acetyl groups at positions 1, 2, 3, and 4; hydroxyl at position 6 is free .
  • Key Differences :
    • Lacks benzyl protection, making it more reactive at position 6.
    • Used in azide substitutions (e.g., synthesis of 1-azido derivatives) .
  • Applications: Intermediate for click chemistry and glycosyl donors requiring free C6-OH .

2,3,4,6-Tetra-O-benzyl-D-glucopyranose

  • Structure : Benzyl groups at positions 2, 3, 4, and 6 .
  • Key Differences :
    • Fully benzylated, conferring hydrophobicity and acid stability.
    • Contrasts with the title compound’s mixed acetyl/benzyl protection.
  • Applications : Glycosylation under acidic conditions; stable intermediates in multi-step syntheses .

Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside

  • Structure: Acetyl groups at positions 2, 3, 4, 6; thioethyl group at anomeric position .
  • Key Differences :
    • Thio-glycoside enhances leaving-group ability for glycosylation.
    • Lacks benzyl protection, enabling orthogonal deprotection strategies.
  • Applications: Glycosylation donor for β-linked oligosaccharides .

1,2,3,4-Tetra-O-benzoyl-6-O-trityl-β-D-glucopyranose

  • Structure : Benzoyl groups at positions 1–4; trityl group at position 6 .
  • Key Differences :
    • Bulky benzoyl/trityl groups increase steric hindrance.
    • Trityl protection allows selective deprotection at C6.
  • Applications : Synthesis of selectively modified glycans .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Features

Compound Protecting Groups Reactivity Hotspots Key Applications References
1,2,4,6-Tetra-O-acetyl-3-O-benzyl-β-D-glucopyranose 1,2,4,6-O-Ac; 3-O-Bn C3 (Bn), C5 (unprotected) Glycosylation; stable intermediates
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose 1,2,3,4-O-Ac C6-OH Azide coupling; click chemistry
2,3,4,6-Tetra-O-benzyl-D-glucopyranose 2,3,4,6-O-Bn Anomeric position Acid-stable intermediates
Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside 2,3,4,6-O-Ac; 1-S-Et Thio-anomeric center β-Glycosidic bond formation

Notable Research Findings

  • Crystal Structure Analogues: Complex acetylated glucopyranose derivatives (e.g., tetrasaccharides) exhibit chair conformations stabilized by intramolecular hydrogen bonds, similar to the title compound’s predicted geometry .

Discrepancies and Limitations

  • CAS Number Variability: The title compound is listed under CAS 139563-66-9 and 39686-94-7 , possibly due to supplier-specific nomenclature. Further verification is recommended for reproducibility.

Biological Activity

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose (C21H26O10) is a glycoside derivative of glucose that has garnered attention in various biological studies due to its potential therapeutic properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological effects, and relevant research findings.

  • Molecular Formula : C21H26O10
  • Molecular Weight : 438.43 g/mol
  • Density : 1.27 g/cm³
  • Melting Point : 107 °C
  • Boiling Point : 514.2 °C (predicted) .

Synthesis

The synthesis of this compound typically involves the acetylation of hydroxyl groups on the glucose molecule followed by the introduction of a benzyl group at the anomeric position. This method allows for the selective protection of hydroxyl groups, which is crucial for further chemical transformations and applications in glycoscience .

Antioxidant Properties

Research has indicated that derivatives of glucopyranose can exhibit significant antioxidant activity. For instance, compounds similar to this compound have demonstrated protective effects against oxidative stress induced by reactive oxygen species (ROS). This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

Neuroprotective Effects

A study highlighted the neuroprotective potential of glucopyranosides against β-amyloid-induced toxicity in neuronal cells. The presence of acetyl and benzyl groups appears to enhance the stability and bioavailability of these compounds, thereby increasing their efficacy in protecting against neuronal injury .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown activity against various bacterial strains. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus500 µg/mL
Escherichia coli250 µg/mL
Bacillus subtilis125 µg/mL

These results suggest moderate antibacterial efficacy that may be enhanced through structural modifications .

Case Studies and Research Findings

  • Neuroprotection Against β-Amyloid : In vitro studies demonstrated that glucopyranosides could mitigate cell death induced by β-amyloid peptides in neuronal cultures. The protective mechanism was attributed to the antioxidant properties of the acetyl groups present in the structure .
  • Antibacterial Efficacy : A comparative study evaluated various glycoside derivatives against common pathogens. The findings indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics .
  • Cytotoxicity Studies : Further investigations into cytotoxicity revealed that while some derivatives were non-toxic at high concentrations (>50 µg/mL), others displayed strong cytotoxic effects against leukemia cells with IC50 values as low as 9 µg/mL .

Q & A

Q. What are the optimal synthetic conditions for 1,2,4,6-tetra-O-acetyl-3-O-benzyl-beta-D-glucopyranose, and how is purity ensured?

  • Methodological Answer : The synthesis typically involves sequential protection of hydroxyl groups. For example, benzylation at the 3-OH position is achieved using benzyl chloride in DMF with NH4_4OAc as a base, followed by acetylation of remaining hydroxyls with acetic anhydride. Reaction monitoring via TLC (e.g., Merck pre-coated plates) and purification via silica gel chromatography (0.040–0.063 mm) are critical for isolating the pure product . Solvents must be rigorously dried (e.g., using 4 Å molecular sieves) to avoid side reactions. Post-synthesis, 1^1H and 13^13C NMR (Bruker Avance III 600 MHz) confirm regioselective protection .

Q. How do researchers validate the stereochemical integrity of this compound during synthesis?

  • Methodological Answer : Optical rotation measurements (Anton Paar MCP100 polarimeter) and NOE (Nuclear Overhauser Effect) NMR experiments are used to confirm the beta-D configuration. Comparative analysis with literature optical rotation values ([α]D_D) for analogous acetylated/benzylated glucopyranose derivatives ensures stereochemical fidelity .

Q. What are the common impurities in this compound, and how are they resolved?

  • Methodological Answer : Partial acetylation or incomplete benzylation often generates impurities. These are identified via TLC (hexane:ethyl acetate gradients) and removed using gradient elution in column chromatography (YMC-Pack SIL-06 columns). Mass spectrometry (Q-TOF Ultima Global) detects trace byproducts like mono-acetylated intermediates .

Advanced Research Questions

Q. How does the benzyl group at the 3-position influence glycosylation donor efficiency compared to other protecting groups?

  • Methodological Answer : The 3-O-benzyl group enhances steric hindrance, directing glycosylation to the anomeric center (C1). Comparative studies with 3-O-acetyl or 3-O-TBDMS analogs show reduced β-selectivity (≤70% vs. >90% for benzyl). Kinetic experiments under BF3_3-etherate catalysis demonstrate that the benzyl group stabilizes the oxocarbenium intermediate, favoring β-glycosidic bond formation .

Q. What strategies mitigate regioselectivity challenges during selective deprotection of acetyl groups?

  • Methodological Answer : Controlled hydrolysis using NaOMe/MeOH selectively removes acetyl groups while retaining the benzyl group. For example, 1,2,4,6-tetra-O-acetyl-3-O-benzyl derivatives are treated with 0.1 M NaOMe at 0°C for 2 hours, monitored by TLC. The reaction is quenched with Amberlite IR-120 resin to prevent over-hydrolysis .

Q. How do discrepancies in glycosylation yields arise under varying catalytic conditions, and how are they resolved?

  • Methodological Answer : Contradictions in yields (e.g., 60–85%) are often due to moisture sensitivity or catalyst loading. Systematic screening of Lewis acids (BF3_3-etherate vs. TMSOTf) under anhydrous conditions (4 Å molecular sieves) identifies optimal parameters. For example, BF3_3-etherate in CH2_2Cl2_2 at −20°C maximizes β-selectivity (88%) . Data normalization using internal standards (e.g., methyl benzoate) controls for batch variability .

Q. What role does this compound play in studying enzyme-catalyzed glycosyl transfer reactions?

  • Methodological Answer : It serves as a stable donor analog for glycosyltransferases (e.g., β-1,4-galactosyltransferase). Competitive inhibition assays with UDP-glucose reveal mechanistic insights into enzyme active-site interactions. Kinetic parameters (Km_m, kcat_{cat}) are measured via HPLC monitoring of reaction progress .

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